![molecular formula C13H15ClN2O3 B408177 N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide CAS No. 331863-79-7](/img/structure/B408177.png)
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide
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Overview
Description
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CFM-2, is a chemical compound that has been studied for its potential applications in scientific research. CFM-2 is a small molecule that can be synthesized in the laboratory, and it has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory. N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide binds to a specific site on the receptor, known as the glycine binding site, and blocks the activity of the receptor. This results in a decrease in the influx of calcium ions into the cell, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to modulate the activity of other ion channels and receptors, including the AMPA receptor and the GABA receptor. N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to have effects on the release of various neurotransmitters, including glutamate, dopamine, and serotonin. In terms of physiological effects, N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have effects on pain perception, motor function, and cognitive function.
Advantages and Limitations for Lab Experiments
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized in the laboratory, and it has a high degree of selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also some limitations to the use of N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide. One area of research is on the development of more selective and potent NMDA receptor antagonists that can be used as tools for studying the role of this receptor in various physiological and pathological processes. Another area of research is on the potential therapeutic applications of N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide, particularly in the treatment of neurological and psychiatric disorders that are associated with dysfunction of the NMDA receptor. Finally, there is also a need for further research on the biochemical and physiological effects of N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide, particularly with regard to its effects on other ion channels and receptors.
Synthesis Methods
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized in the laboratory using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-chlorobenzaldehyde with 2-furancarboxaldehyde to produce a compound known as 3-chloro-2-furancarboxaldehyde. This compound is then reacted with ethylenediamine to produce a compound known as N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamine. Finally, this compound is converted to N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide through a process known as acylation, which involves the reaction of N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide with acetic anhydride.
Scientific Research Applications
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research has been on the role of N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide in modulating the activity of the NMDA receptor, which is a key player in synaptic plasticity and learning and memory. N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use as a tool for studying the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQBVGLDNVGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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